molecular formula C15H13N3O3S2 B3358898 4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide CAS No. 827622-80-0

4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide

Cat. No.: B3358898
CAS No.: 827622-80-0
M. Wt: 347.4 g/mol
InChI Key: LGUBRURDIJQSTP-UHFFFAOYSA-N
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Description

4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide is a synthetic organic compound designed for advanced chemical biology and drug discovery research. This molecule features a hybrid structure combining a thiohydantoin moiety, a five-membered ring known for its diverse pharmacological activities, with a benzene-sulfonamide group . The thiohydantoin scaffold is a versatile pharmacophore observed in compounds with a range of bioactivities. The sulfur atom in the thioxo group can enhance lipophilicity and facilitate strong hydrophobic interactions with biological targets . The integrated benzenesulfonamide group is a classic bioisostere, often used to improve solubility and metabolic stability, and is present in a wide array of therapeutic agents . Compounds with structural similarities, particularly those featuring a sulfonamide bridge, have demonstrated significant promise in biomedical research. For instance, related phenyl benzenesulfonamide derivatives have been reported to exhibit potent antiproliferative activities against various cancer cell lines at nanomolar concentrations. These compounds can disrupt cell cycle progression, specifically in the G2/M phase, leading to cytoskeleton disruption and programmed cell death (anoikis) . Furthermore, such structures have shown antiangiogenic and antitumoral efficacy in model systems, highlighting their potential as candidates for the development of antimitotic agents . This compound is provided exclusively for research purposes in laboratory settings. It is intended for use in areas such as inhibitor screening, mechanism of action studies, and structure-activity relationship (SAR) analysis. All in vitro and in vivo experimental use must be conducted by trained scientists in accordance with their institution's ethical guidelines. This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use, and it must not be administered to humans or animals.

Properties

IUPAC Name

4-(4-oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c16-23(20,21)12-8-6-11(7-9-12)18-13(14(19)17-15(18)22)10-4-2-1-3-5-10/h1-9,13H,(H2,16,20,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUBRURDIJQSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10836514
Record name 4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10836514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827622-80-0
Record name 4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10836514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced through a thiolation reaction, where a sulfur-containing reagent is used to replace a leaving group on the imidazolidine ring.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction, using a phenyl halide or phenyl ketone as the electrophile.

    Formation of the Sulfonamide Group: The final step involves the reaction of the benzene ring with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions, as well as the use of advanced purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form a sulfone or sulfoxide.

    Reduction: The carbonyl group on the imidazolidine ring can be reduced to form an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine or pyridine.

Major Products

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential as an enzyme inhibitor, particularly for enzymes involved in inflammation and cancer.

    Medicine: Due to its sulfonamide group, it may exhibit antibacterial properties and could be explored as a potential therapeutic agent.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions. The phenyl and sulfanylidene groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity: The target compound’s imidazolidinone core distinguishes it from quinazolinones (), pyrazoles (), and pyrroles (). The sulfanylidene group is shared with compound 6 but absent in other analogs.
  • Synthesis Efficiency: Yields for quinazolinone derivatives (e.g., 94% for compound 17 in ) exceed those for pyrazole derivatives (49% for compound 18), highlighting reaction-dependent variability .

Key Observations :

  • COX-2 Inhibition: Quinazolinone derivatives (e.g., compound 1c) exhibit moderate COX-2 inhibition, though less potent than celecoxib . The target compound’s imidazolidinone core may influence binding affinity differently due to ring size and substituent positioning.
  • Antiviral Potential: Sulfonamide derivatives like the compound in show promise in docking studies against viral proteases, suggesting a broader therapeutic scope for similar structures .

Physicochemical Properties

Table 3: Physicochemical Data
Compound Name Molecular Formula ESI–MS (m/z) ¹³C-NMR Shifts (ppm) Reference
4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18) C₁₄H₁₇N₅O₃S 398.0712 [M+Na]⁺ 10.91 (CH₃), 102.84, 126.69 (pyrrole)
4-({2-[N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(sulfamoylphenyl)amino]propanamide (19) C₁₆H₁₇N₅O₂S 237.4680 (calculated) 150.53 (C-9), 167.59 (C-10)

Key Observations :

  • Spectroscopic Signatures : Distinct ¹³C-NMR shifts (e.g., 10.91 ppm for CH₃ in pyrazole derivatives) aid in structural confirmation . The target compound’s sulfanylidene group would likely produce unique deshielded carbon resonances.
  • Mass Spectrometry : ESI–MS data for analogs validate molecular weights and fragmentation patterns, essential for purity assessment .

Biological Activity

The compound 4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H12N2O3S
  • Molecular Weight : 288.32 g/mol

Biological Activity Overview

Sulfonamides, including this compound, are known for their diverse biological activities. They have been studied for their roles in inhibiting various enzymes, modulating physiological processes, and exhibiting antimicrobial properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives possess significant antimicrobial properties. In particular, studies have shown that certain sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial survival. For instance, the compound's structural similarity to para-aminobenzoic acid (PABA) allows it to competitively inhibit dihydropteroate synthase, an essential enzyme in the folate biosynthesis pathway.

Cardiovascular Effects

A study examining the effects of benzenesulfonamide derivatives on perfusion pressure revealed that compounds similar to this compound can influence cardiovascular parameters. The results indicated a decrease in perfusion pressure in response to certain derivatives, suggesting potential applications in managing cardiovascular conditions through calcium channel inhibition .

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Calcium Channel Modulation : As indicated by docking studies, it may act as a calcium channel blocker, affecting muscle contraction and vascular resistance .
  • Antioxidant Activity : Some studies suggest that sulfonamides can exhibit antioxidant properties, potentially aiding in reducing oxidative stress in cells.

Case Studies and Research Findings

StudyFindings
Figueroa-Valverde et al., 2010Demonstrated that certain benzenesulfonamide derivatives significantly affect coronary resistance and perfusion pressure through calcium channel inhibition.
Shao et al., 2012Highlighted the potential of sulfonamides as calcium channel antagonists based on theoretical-experimental studies.
Zhang et al., 2015Provided evidence supporting the interaction of sulfonamides with calcium channels, leading to altered cardiovascular responses.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:

  • Absorption : The compound's lipophilicity influences its absorption rate across biological membranes.
  • Distribution : Studies indicate a moderate volume of distribution, suggesting effective tissue penetration.
  • Metabolism : The compound may undergo phase II metabolism involving conjugation reactions rather than cytochrome P450-mediated pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide
Reactant of Route 2
4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide

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